molecular formula C13H12ClNO3 B8747994 3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid CAS No. 89150-09-4

3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid

Cat. No.: B8747994
CAS No.: 89150-09-4
M. Wt: 265.69 g/mol
InChI Key: ALVAZNQNOCUYIF-UHFFFAOYSA-N
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Description

3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, an oxazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The chlorophenyl group can be introduced via electrophilic aromatic substitution, and the propanoic acid moiety can be added through esterification followed by hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the oxazole ring.

    4-Chlorocinnamic acid: Contains a chlorophenyl group but has a different backbone.

    4-Chlorophenylacetic acid: Similar chlorophenyl group but different side chain.

Uniqueness

3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89150-09-4

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid

InChI

InChI=1S/C13H12ClNO3/c1-8-15-13(9-2-4-10(14)5-3-9)11(18-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17)

InChI Key

ALVAZNQNOCUYIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Zinc dust (0.87 g) was added portionwise under stirring at 80°-90° C. into a suspension of 2-chloro-3-[4-(4-chlorophenyl)-2-methyl-5-oxazolyl]-propionic acid (1.0 g) in acetic acid (10 ml). After heating for 40 minutes, undissolved materials were filtered off and water was added to the filtrate. The resulting crystalline precipitate was collected by filtration to give 4-(4-chlorophenyl)-2-methyloxazole-5-propionic acid, yield 0.83 g (94.3%). Recrystallization from ethanol gave colorless needles, m.p. 211°-212° C. The IR and NMR spectra of this compound were in agreement with those of the compound obtained in Example 5.
Name
2-chloro-3-[4-(4-chlorophenyl)-2-methyl-5-oxazolyl]-propionic acid
Quantity
1 g
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.87 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

60% Sodium hydride in oil (0.6 g) was added portionwise to a solution of diethyl malonate (4.8 g) in N,N-dimethylformamide (50 ml). The mixture was stirred for 10 minutes and a solution of 5-bromomethyl-4-(4-chlorophenyl)-2-methyloxazole (4.30 g) in N,N-dimethylformamide (20 ml) was added dropwise under ice-cooling. The mixture was stirred under ice-cooling for 30 minutes, diluted with water and extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off. The residue was dissolved in ethanol (30 ml), 2N sodium hydroxide (50 ml) was added, and the mixture was refluxed for 30 minutes, concentrated and washed with ethyl ether. The aqueous layer was acidified with hydrochloric acid and the precipitate was taken up with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was dissolved in pyridine (30 ml). The solution was refluxed with stirring for an hour and the pyridine was distilled off. To the residue was added water and the mixture was adjusted to pH 2 with hydrochloric acid. The resulting crystalline precipitate was collected by filtration to give 4-(4-chlorophenyl)-2-methyloxazole-5-propionic acid, yield 2.50 g (62.8%). Recrystallization from ethanol gave needles, yield 1.85 g (46.5%), m.p. 211°-212° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
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Name
oil
Quantity
0.6 g
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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4.3 g
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reactant
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20 mL
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solvent
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Synthesis routes and methods III

Procedure details

2N Sodium hydroxide (5 ml) was added to a solution of methyl 4-(4-chlorophenyl)-2-methyloxazole-5-propionate (1.4 g) in ethanol (10 ml) and the mixture was allowed to stand at room temperature for 30 minute, diluted with water and adjusted to pH 2 with hydrochloric acid. The resulting crystalline precipitate was collected by filtration and recrystallized from ethanol to give crystals of 4-(4-chlorophenyl)-2-methyloxazole-5-propionic acid, yield 1.17 g (88.6%), m.p. 211°-212° C. The IR and NMR spectra of this compound were in complete agreement with those of the compound obtained in Example 5.
Quantity
5 mL
Type
reactant
Reaction Step One
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1.4 g
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reactant
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10 mL
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solvent
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